Methylglyoxal (MG) is a reactive α-oxoaldehyde that is formed as a byproduct of glycolysis. It is known to be a potent glycating agent, reacting with proteins and other cellular components, leading to cytotoxicity and the formation of advanced glycation end products (AGEs)8. The accumulation of MG and MG-derived AGEs has been implicated in various pathological conditions, including diabetes and its vascular complications, cancer, and age-related diseases78. Understanding the mechanisms of MG's action and its effects on cellular and physiological processes is crucial for developing potential therapeutic strategies.
MG's role in inducing apoptosis in cancer cells, as demonstrated in prostate cancer cell lines, suggests its potential as a chemo-preventive or therapeutic agent. The differential apoptotic responses in various cell lines and the involvement of specific molecular pathways provide insights into the design of targeted therapies1.
The cytotoxic effects of MG on insulin-secreting cells and its contribution to glucose toxicity highlight its significance in the pathogenesis of diabetes and its complications. The modification of proteins by MG and the formation of AGEs are linked to the development of diabetic complications248.
In diabetic neuropathy, the modification of Nav1.8 by MG and the resulting hyperalgesia underscore the importance of MG in metabolic hyperalgesia. Understanding this mechanism opens up new avenues for therapeutic interventions to alleviate painful diabetic neuropathy7.
The finding that MG can induce stomatal closure in Arabidopsis through ROS production and calcium signaling suggests that MG may act as a signaling molecule in plants, particularly under stress conditions. This has implications for understanding how plants respond to environmental stresses and could inform agricultural practices5.
The inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation indicate the potential impact of MG on drug metabolism. This is relevant for the development of new therapeutic agents and understanding drug interactions6.
Methyl cyclohexylphenylglycolate is classified as an ester, specifically derived from the reaction between cyclohexylphenylglycolic acid and methanol. Its molecular formula is and it has a molecular weight of 252.32 g/mol . The compound is notable for its use in the synthesis of various pharmaceutical intermediates and as a potential fragrance ingredient due to its pleasant odor profile.
The synthesis of methyl cyclohexylphenylglycolate typically involves the following steps:
The molecular structure of methyl cyclohexylphenylglycolate consists of a cyclohexane ring attached to a phenyl group and a glycolate moiety. The structural representation can be depicted as follows:
The compound's three-dimensional conformation can be analyzed using computational chemistry methods such as density functional theory (DFT) to predict its reactivity and interaction with other molecules.
Methyl cyclohexylphenylglycolate can participate in several chemical reactions:
These reactions are significant for modifying the compound's properties for specific applications in organic synthesis.
The mechanism of action for methyl cyclohexylphenylglycolate primarily revolves around its role as an ester in chemical reactions. Upon hydrolysis, it releases cyclohexylphenylglycolic acid, which may exhibit biological activity depending on its structure. The reactivity of the ester bond allows it to participate in further transformations that can lead to biologically active compounds or intermediates used in pharmaceuticals.
Methyl cyclohexylphenylglycolate exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and formulation chemistry.
Methyl cyclohexylphenylglycolate has diverse applications:
The IUPAC name for methyl cyclohexylphenylglycolate is methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, reflecting its esterified glycolic acid core. Its structure comprises a phenyl ring and a cyclohexyl group attached to a chiral carbon bearing both hydroxyl and methoxycarbonyl functionalities. The cyclohexyl group adopts a chair conformation, minimizing steric strain, while the phenyl ring contributes π-electron density influencing reactivity [6] [7].
Key Spectroscopic Identifiers:
Table 1: Characteristic Spectral Signatures of Methyl Cyclohexylphenylglycolate
Technique | Key Signals | Assignment |
---|---|---|
IR (neat) | 3460, 1740, 1200 cm⁻¹ | O-H, C=O, C-O stretch |
¹H NMR (CDCl₃) | 3.77 (s, 3H), 3.38 (s, 1H), 1.0–1.8 (m, 10H) | OCH₃, OH, cyclohexyl |
¹³C NMR (CDCl₃) | 175.8, 81.5, 52.1, 25–45, 126–142 ppm | C=O, C-OH, OCH₃, aliphatic, aromatic |
Chirality is central to its functionality, with enantiomers designated as (R)- and (S)-forms. The (S)-enantiomer (esoxybutynin) exhibits superior pharmacological profiles in antimuscarinic agents due to stereoselective target binding [2] [3]. Resolution techniques employ chiral auxiliaries like L-tyrosine methyl ester to isolate enantiopure forms (>98% ee) via diastereomeric salt crystallization [3].
Early synthetic routes (1960s–1980s) relied on Grignard reactions between phenylglyoxylic acid derivatives and cyclohexylmagnesium halides. Methyl phenylglyoxylate, prepared from phenylglyoxylic acid chloride and methanol, underwent nucleophilic addition with bromocyclohexane under Grignard conditions to yield racemic methyl cyclohexylphenylglycolate. This method suffered from moderate yields (23–46%) due to competing side reactions and purification challenges [2] [4].
Evolution to Enantioselective Synthesis:
Table 2: Comparative Synthetic Methods for Methyl Cyclohexylphenylglycolate
Method | Key Steps | Yield (%) | Enantioselectivity | Limitations |
---|---|---|---|---|
Classical Grignard | Phenylglyoxylate + CyclohexylMgBr | 23–46 | Racemic | Low yield, purification issues |
Chiral Auxiliary | Diastereoselective addition using indanol derivatives | 60–75 | >98% ee | Multi-step, costly auxiliaries |
Kinetic Resolution | Enzymatic or chemical resolution of racemate | ≤50 per isomer | >99% ee | Theoretical yield ≤50% |
Industrial-scale production now favors convergent routes coupling pre-formed enantiopure 2-cyclohexyl-2-hydroxy-2-phenylacetic acid with propargyl alcohol derivatives. This avoids stoichiometric chiral waste and streamlines the synthesis of anticholinergic drugs [2] [3].
Methyl cyclohexylphenylglycolate is the penultimate precursor to oxybutynin hydrochloride, a first-line antimuscarinic agent for overactive bladder syndrome. Esterification of enantiopure (S)-cyclohexylphenylglycolic acid with 4-diethylamino-2-butynol yields (S)-oxybutynin (esoxybutynin), which demonstrates enhanced receptor selectivity and reduced metabolites versus the racemate [2] [3] [9].
Prodrug Activation and Metabolite Pathways:
Beyond Oxybutynin: Derivatives include:
Table 3: Pharmaceuticals Derived from Methyl Cyclohexylphenylglycolate
Drug | Structure | Therapeutic Use | Role of Ester Intermediate |
---|---|---|---|
(S)-Oxybutynin | 4-Diethylamino-2-butynyl ester | Overactive bladder | Direct precursor; chirality control |
Desethyloxybutynin | 4-Ethylamino-2-butynyl ester | Active metabolite of oxybutynin | Hydrolytic metabolite |
Oxyphenonium bromide | N-Methylated quaternary ammonium | Peptic ulcer, gastritis | Ester alkylation derivative |
The compound’s versatility extends to prodrug design, where its ester group masks polar functionalities, improving bioavailability. Hydrolysis in physiological conditions releases active acids, mirroring strategies used in aspirin and simvastatin [9]. Current research explores deuterated analogs (e.g., d₆-methyl ester) to modulate metabolic kinetics while retaining the core glycolate scaffold [2].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7